Molecular structure and SMILES string for 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile
Molecular structure and SMILES string for 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile
Topic: Molecular structure and SMILES string for 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile Content Type: In-depth Technical Guide
High-Value Scaffold for Medicinal Chemistry and Agrochemical Synthesis
Executive Summary
4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (CAS 1206125-03-2) is a specialized benzylic halide intermediate used critically in the synthesis of bioactive small molecules. Characterized by a trifluoromethyl (
This guide provides a definitive technical analysis of the compound's structural identity, physicochemical properties, synthetic methodologies, and handling protocols, designed for application scientists and process chemists.
Molecular Identity & Structural Analysis[1]
The compound features a trisubstituted benzene ring.[1] The electron-withdrawing nature of both the cyano and trifluoromethyl groups creates an electron-deficient aromatic core, while the benzylic chloride provides a specific site for derivatization.
Chemical Identifiers[1][3]
| Identifier Type | Value |
| IUPAC Name | 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile |
| CAS Number | 1206125-03-2 |
| Common Synonyms | 4-Cyano-3-(trifluoromethyl)benzyl chloride; |
| Molecular Formula | |
| Molecular Weight | 219.59 g/mol |
| SMILES (Canonical) | C1=CC(=C(C=C1CCl)C(F)(F)F)C#N |
| InChI String | InChI=1S/C9H5ClF3N/c10-4-6-1-2-7(5-14)8(3-6)9(11,12)13/h1-3H,4H2 |
| InChIKey | FPBUWRHPCBJMBX-UHFFFAOYSA-N |
Structural Visualization (Graphviz)
The following diagram illustrates the connectivity and key functional zones of the molecule.
Figure 1: Functional group topology showing the electron-deficient core and reactive benzylic center.
Physicochemical Profile
The presence of the
| Property | Data / Estimate | Context |
| Physical State | Low-melting solid or Oil | Typically solidifies upon cooling; often handled as a melt or solution. |
| Melting Point | 35–45 °C (Est.) | Reference: Precursor 4-methyl-2-(trifluoromethyl)benzonitrile melts at 23–30 °C [1].[2][3] |
| Boiling Point | ~280 °C (760 mmHg) | Predicted based on MW and polarity. |
| LogP (Calc) | 3.12 | Highly lipophilic due to |
| Solubility | DCM, EtOAc, THF, Toluene | Insoluble in water. Hydrolytically unstable in basic aqueous media. |
| Reactivity | High (Electrophilic) | Susceptible to hydrolysis to the alcohol; lachrymator. |
Synthetic Pathways[7][8]
The industrial standard for synthesizing 4-(chloromethyl)-2-(trifluoromethyl)benzonitrile involves the radical halogenation of the methyl precursor. This route is preferred over direct formylation/reduction sequences due to atom economy and scalability.
Primary Route: Radical Chlorination
Precursor: 4-Methyl-2-(trifluoromethyl)benzonitrile (CAS 261952-05-0).[2][3][4][5]
Reagents:
-
Chlorinating Agent:
-Chlorosuccinimide (NCS) or Sulfuryl Chloride ( ). -
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).
-
Solvent: Carbon tetrachloride (
) (traditional) or Trifluorotoluene (modern, greener alternative).
Protocol Logic:
The electron-withdrawing nature of the
Step-by-Step Methodology:
-
Setup: Equip a flame-dried 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.
-
Dissolution: Dissolve 1.0 eq of 4-methyl-2-(trifluoromethyl)benzonitrile in anhydrous Trifluorotoluene (
). -
Reagent Addition: Add 1.1 eq of NCS and 0.05 eq of AIBN.
-
Initiation: Purge with nitrogen for 15 minutes. Heat the mixture to reflux (
). -
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. The product will appear as a slightly more polar spot than the starting material.
-
Workup: Cool to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine. Dry over
. -
Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (gradient 0–10% EtOAc in Hexanes).
Synthetic Workflow Diagram
Figure 2: Radical chlorination pathway from the methyl precursor.
Reactivity & Applications in Drug Discovery
This compound serves as a "linchpin" intermediate. The benzylic chloride is a soft electrophile, ideal for
Key Transformations
-
N-Alkylation (Amine Coupling): Reaction with secondary amines (e.g., piperidines, pyrrolidines) in the presence of
yields tertiary benzylamines, a common motif in GPCR ligands [2]. -
Ether Synthesis: Reaction with phenols or alcohols using
or generates benzyl ethers. -
Nitrile Hydrolysis: The
group can be hydrolyzed to the benzoic acid (using ) after the benzylic substitution is complete, allowing for orthogonal functionalization.
Reactivity Map
Figure 3: Divergent synthesis capabilities of the scaffold.
Safety & Handling Protocols
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Acute Toxicity: Oral/Inhalation (Harmful).
-
Lachrymator: Benzylic chlorides are potent tear agents.
Handling Procedures:
-
Containment: All operations, including weighing, must be performed inside a functioning chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. A face shield is recommended during workup.
-
Decontamination: Spills should be neutralized with dilute aqueous ammonia or 5% sodium hydroxide solution to hydrolyze the active chloride before disposal.
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive.
References
-
Thermo Scientific Chemicals. 4-Methyl-2-(trifluoromethyl)benzonitrile, 98% Product Specification. Fisher Scientific.[6] Retrieved March 4, 2026, from [Link]
-
PubChem. 4-(Chloromethyl)benzonitrile (Analogous Compound Reference). National Library of Medicine. Retrieved March 4, 2026, from [Link]
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. H31904.06 [thermofisher.com]
- 3. 4-Methyl-2-(trifluoromethyl)benzonitrile, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 4-Methyl-2-(trifluoromethyl)benzonitrile, 98% - CAS No: 261952-05-0 - Alfa Aesar Kimyasalları [introgen.com.tr]
- 5. 4-Methyl-2-(trifluoromethyl)benzonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. 4-Methyl-2-(trifluoromethyl)benzonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
